6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid
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Overview
Description
6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid is an organic compound that belongs to the class of phenyl derivatives It is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a hexenoic acid chain with a ketone group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and a suitable alkyne.
Formation of the Intermediate: The alkyne undergoes a coupling reaction with 4-isopropylbenzaldehyde in the presence of a catalyst, such as palladium, to form an intermediate compound.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent, such as potassium permanganate, to introduce the ketone group at the fourth position.
Hydrolysis: The final step involves the hydrolysis of the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Coupling: Utilizing advanced catalytic systems to enhance the efficiency of the coupling reaction.
Automated Oxidation: Employing automated systems for precise control of oxidation reactions.
Purification Techniques: Implementing purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylbenzaldehyde: A precursor in the synthesis of 6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid.
4-Isopropylbenzoic Acid: A structurally related compound with similar functional groups.
4-Isopropylphenylacetic Acid: Another phenyl derivative with an isopropyl group.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a phenyl ring, isopropyl group, and hexenoic acid chain with a ketone group makes it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-4-oxo-6-(4-propan-2-ylphenyl)hex-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-11(2)13-6-3-12(4-7-13)5-8-14(16)9-10-15(17)18/h3-8,11H,9-10H2,1-2H3,(H,17,18)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVLRABYTJJWGV-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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